p-Butylhydratropic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Industry - Ibuprofen Impurity B

Scientific Field: Pharmaceutical Industry

Methods of Application: As an impurity in Ibuprofen, p-Butylhydratropic Acid is likely involved in the synthesis and manufacturing process of the drug. The exact methods of application or experimental procedures are proprietary information held by pharmaceutical companies .

Results or Outcomes: The presence of p-Butylhydratropic Acid in Ibuprofen is monitored as part of quality control procedures to ensure the safety and efficacy of the drug .

Biochemical Research

Scientific Field: Biochemical Research

Summary of Application: p-Butylhydratropic Acid is used in biochemical research, particularly in studies related to its derivative compounds . It’s often used as a standard or control in various biochemical assays .

Methods of Application: The exact methods of application or experimental procedures in biochemical research vary widely depending on the specific study or experiment . It’s typically used in solution form and may be involved in reactions under controlled conditions .

Results or Outcomes: The results or outcomes of biochemical research involving p-Butylhydratropic Acid can vary greatly depending on the specific study or experiment . Its use as a standard or control contributes to the accuracy and reliability of the research .

Production of Biocomposites

Scientific Field: Materials Science

Summary of Application: Biocomposites are materials composed of a polymer matrix and a natural fiber reinforcement, which are gaining attention for their potential to replace conventional non-degradable polymers .

Methods of Application: The production of biocomposites involves the combination of the polymer matrix and the natural fiber reinforcement under specific conditions . The exact methods of application or experimental procedures would depend on the specific type of biocomposite being produced .

Results or Outcomes: Biocomposites have been found promising for a wide spectrum of applications, including packaging, tissue engineering, and drug delivery systems . The potential benefits of biocomposites make a strong case for research into this area .

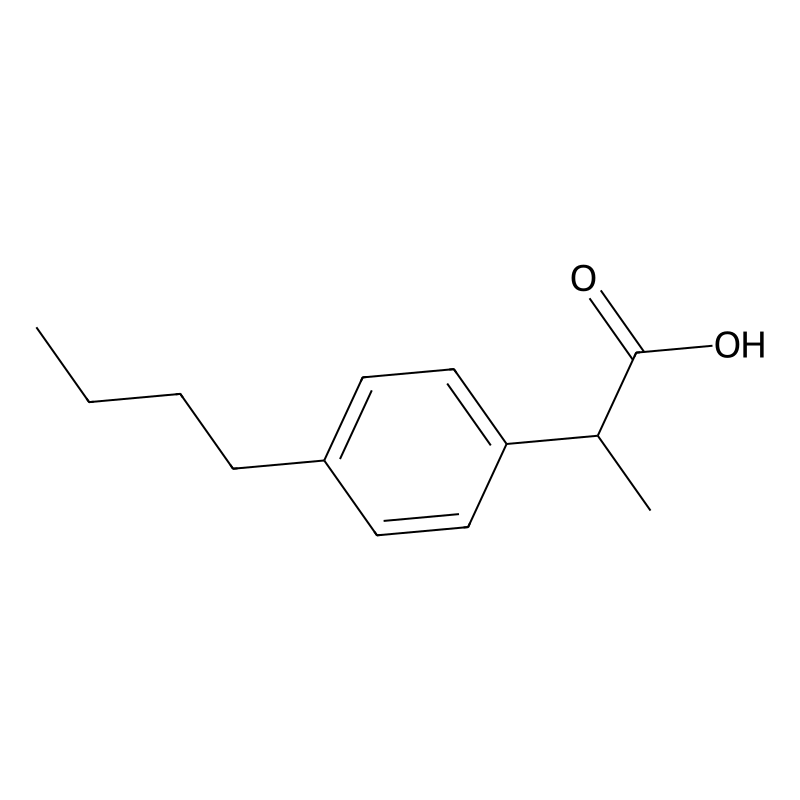

p-Butylhydratropic acid, also known as 2-(4-n-butylphenyl)propionic acid, is an aromatic carboxylic acid characterized by its structure, which includes a butyl group attached to a phenyl ring and a propionic acid moiety. Its chemical formula is C₁₃H₁₈O₂, and it has a molecular weight of 210.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: It can be reduced to corresponding alcohols or aldehydes using reducing agents.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

p-Butylhydratropic acid exhibits several biological activities:

- Anti-inflammatory Properties: Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, thus reducing inflammation.

- Analgesic Effects: It has been studied for its potential pain-relieving properties.

- Toxicological Considerations: The compound is classified as harmful if swallowed and may cause skin irritation, indicating the need for caution in handling .

Several methods have been developed for synthesizing p-butylhydratropic acid:

- Aromatic Substitution: The butyl group can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions.

- Propionic Acid Derivatives: The compound can be synthesized from propionic acid derivatives through various coupling reactions.

- Total Synthesis Approaches: More complex synthetic routes involve multiple steps, including protection and deprotection strategies, to achieve the desired structure .

p-Butylhydratropic acid has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents, particularly those targeting inflammation and pain.

- Chemical Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

- Research: Investigated for its potential effects in biological systems, contributing to the understanding of structure-activity relationships in medicinal chemistry.

Studies on p-butylhydratropic acid's interactions with biological systems have indicated:

- Protein Binding: It may bind to serum proteins, affecting its bioavailability and distribution in vivo.

- Metabolic Pathways: Understanding its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions.

Such studies are crucial for evaluating safety profiles and therapeutic efficacy.

p-Butylhydratropic acid shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)propionic Acid | Similar propionic acid structure | Methyl group instead of butyl |

| 2-(4-Ethylphenyl)propionic Acid | Ethyl group on the phenyl ring | Slightly different hydrophobic properties |

| Ibuprofen | Contains an isobutyl group | Widely used NSAID with established efficacy |

| Naproxen | Contains a methoxy group | Longer half-life compared to p-butylhydratropic acid |

Uniqueness of p-Butylhydratropic Acid

p-Butylhydratropic acid's unique combination of a butyl substituent and a propionic acid backbone distinguishes it from similar compounds. This structural feature may influence its pharmacological properties, making it a subject of interest in drug development.

Nomenclature and Structural Classification

p-Butylhydratropic acid belongs to the 2-arylpropionic acid class of compounds, which represents a significant structural category within phenylpropanoic acid derivatives [7] [11]. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-Butylphenyl)propanoic acid, reflecting its systematic chemical structure [7] [11]. The compound is also known by several alternative names including 4-Butyl-α-methylbenzeneacetic acid and Benzeneacetic acid, 4-butyl-α-methyl- [7] [11].

The Chemical Abstracts Service has assigned the registry number 3585-49-7 to this compound, providing a unique identifier for regulatory and research purposes [7]. The molecular formula C₁₃H₁₈O₂ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 206.28 grams per mole [7] [11].

The structural classification places p-Butylhydratropic acid within the broader family of hydratropic acid derivatives [8]. Hydratropic acid itself, with the systematic name 2-phenylpropanoic acid, serves as the parent structure for this class of compounds [8]. The "p-butyl" designation indicates the presence of a butyl substituent in the para position of the benzene ring, distinguishing it from other hydratropic acid derivatives [7].

The compound exhibits stereochemical complexity due to the presence of a chiral center at the α-carbon adjacent to the carboxylic acid group [7]. This results in the existence of both R and S enantiomers, typically denoted as (2RS)-2-(4-Butylphenyl)propanoic acid in pharmaceutical literature to indicate the racemic nature of the compound [7] [11].

Table 2: Chemical Properties and Nomenclature of p-Butylhydratropic Acid

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(4-Butylphenyl)propanoic acid |

| Common Names | p-Butylhydratropic acid; Ibuprofen Impurity B; 4-Butyl-α-methylbenzeneacetic acid |

| Chemical Abstracts Service Number | 3585-49-7 |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 grams per mole |

| Structural Class | 2-Arylpropionic acid |

| Chemical Family | Phenylpropanoic acid derivatives |

| International Chemical Identifier Key | FEFPDZIYEWFQFK-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation for p-Butylhydratropic acid is CCCCC1=CC=C(C=C1)C(C)C(=O)O, which provides a standardized method for representing the molecular structure in chemical databases [21]. The International Chemical Identifier string is InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15), offering a complete structural description including connectivity and hydrogen placement [21].

The compound's classification as a carboxylic acid derivative follows the International Union of Pure and Applied Chemistry nomenclature system for carboxylic acids, where the suffix "-anoic acid" replaces the "-ane" ending of the parent hydrocarbon [9]. The carbon chain numbering begins with the carboxyl carbon as position one, establishing the systematic framework for naming substituted derivatives [9].

Significance in Nonsteroidal Anti-Inflammatory Drug Research and Development

p-Butylhydratropic acid occupies a significant position in nonsteroidal anti-inflammatory drug research as a structural analogue within the 2-arylpropionic acid family [15] [19]. This class of compounds has been extensively studied for their cyclooxygenase inhibitory properties and anti-inflammatory activities, contributing to the understanding of structure-activity relationships in nonsteroidal anti-inflammatory drug development [15] [19].

The compound's structural similarity to established nonsteroidal anti-inflammatory drugs, particularly ibuprofen, makes it valuable for comparative pharmacological studies [5] [38]. Research has demonstrated that 2-arylpropionic acids exhibit anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, which are responsible for the biosynthesis of prostaglandins and thromboxanes [15] [19].

The significance of p-Butylhydratropic acid in drug development research extends to its role in understanding the metabolic pathways of 2-arylpropionic acids [4]. Studies have shown that this class of compounds undergoes metabolic chiral inversion, a process where the pharmacologically less active R-enantiomer can be converted to the more active S-enantiomer in vivo [4]. This metabolic phenomenon has important implications for drug design and dosing strategies in nonsteroidal anti-inflammatory drug development [4].

Synthetic methodology research has utilized p-Butylhydratropic acid and related compounds to develop improved preparation methods for 2-arylpropionic acids [35] [36] [37]. These studies have contributed to the advancement of stereoselective synthesis techniques, enabling the production of optically pure compounds for pharmaceutical applications [36] [37]. The development of efficient synthetic routes has been crucial for both research purposes and potential commercial production [35].

The compound has also served as a reference point in studies investigating the relationship between chemical structure and biological activity within the 2-arylpropionic acid series [40]. Researchers have used structure-activity relationship studies involving p-Butylhydratropic acid and related compounds to identify key structural features responsible for cyclooxygenase selectivity and anti-inflammatory potency [40].

Research into prodrug development has incorporated p-Butylhydratropic acid as part of investigations into 2-arylpropionic acid amide derivatives [38]. These studies have explored methods to improve the pharmacokinetic properties and reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs [38]. The synthesis and evaluation of amide prodrugs have provided insights into strategies for enhancing drug delivery and patient tolerability [38].

Role as an Ibuprofen Impurity (Impurity B)

p-Butylhydratropic acid is formally recognized as Ibuprofen Impurity B in pharmaceutical regulatory frameworks, representing a critical quality control parameter in ibuprofen manufacturing and analysis [7] [17] [20]. This designation reflects its identification as a process-related impurity that arises during the synthesis of ibuprofen from starting materials and intermediates [23] [50].

The formation of p-Butylhydratropic acid as an impurity originates from the presence of butylbenzene derivatives in the isobutylbenzene starting material used in ibuprofen synthesis [23]. During the multi-step synthetic process, these impurities undergo similar chemical transformations as the intended isobutylbenzene substrate, resulting in the formation of structurally related products including p-Butylhydratropic acid [23] [50].

The European Pharmacopoeia has established specific requirements for the identification and quantification of this impurity in ibuprofen preparations [17] [21]. The compound is utilized as a reference standard (European Pharmacopoeia Reference Standard B1220000) for the preparation of reference solution (a) in testing for related substances in ibuprofen using liquid chromatography according to general text 2.2.29 and monograph 0721 [17] [21].

Similarly, the British Pharmacopoeia recognizes p-Butylhydratropic acid as a reference standard (British Pharmacopoeia Reference Standard BP880) for quality control procedures [20] [30]. These pharmacopoeial standards ensure consistent analytical methods across different laboratories and manufacturing facilities for the detection and quantification of this impurity [30].

Table 3: Pharmacopoeia Standards for p-Butylhydratropic Acid

| Pharmacopoeia | Reference Standard | Specifications |

|---|---|---|

| European Pharmacopoeia | European Pharmacopoeia Reference Standard B1220000 | According to monograph 0721 of European Pharmacopeia |

| British Pharmacopoeia | British Pharmacopoeia Reference Standard BP880 | British Pharmacopoeia compliance |

| General Description | Pharmaceutical primary standard | Neat format, pharmaceutical grade |

| Application Purpose | Testing for related substances in ibuprofen using liquid chromatography | Reference solution (a) preparation for ibuprofen purity analysis |

The analytical significance of p-Butylhydratropic acid extends to its use in method development and validation for ibuprofen impurity testing [50]. High-performance liquid chromatography methods have been specifically developed to separate and quantify this impurity alongside other related substances that may be present in ibuprofen preparations [50]. These analytical methods are essential for ensuring compliance with International Council for Harmonisation guidelines Q3A and Q3B, which establish thresholds for impurity identification and qualification [50].

Research into the formation mechanisms of p-Butylhydratropic acid during ibuprofen synthesis has revealed that it derives from the same synthetic pathway as ibuprofen but originates from impurities in the starting material rather than the intended substrate [23]. This understanding has led to improved purification methods for starting materials and optimization of synthetic conditions to minimize impurity formation [27].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard